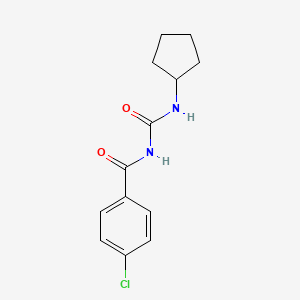

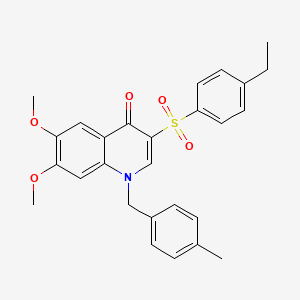

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(3-(Pyridin-2-yloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a thiazolidinedione derivative that possesses unique chemical properties and has shown promising results in scientific research.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Several studies have focused on the synthesis and evaluation of biological activities of thiazolidinediones and related compounds. For instance, novel substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, identifying candidates for further pharmacological studies (Kim et al., 2004). Another study presented the design, synthesis, and evaluation of imidazopyridine thiazolidine-2,4-diones for hypoglycemic activity, contributing to the understanding of structure-activity relationships in this class of compounds (Oguchi et al., 2000).

Antimicrobial and Antifungal Applications

Research into pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives revealed their synthesis and assessed their antibacterial and antifungal activities, highlighting the potential of thiazolidinedione derivatives in combating microbial infections (Jat et al., 2006). Additionally, a new approach for synthesizing bioactive heteroaryl thiazolidine-2,4-diones explored their antimicrobial activities against various bacterial and fungal strains, underscoring the therapeutic potential of these compounds (Ibrahim et al., 2011).

Antihyperglycemic and Insulin-Enhancing Effects

The combination of vanadyl with thiazolidinedione was investigated for diabetes therapy, producing compounds with enhanced insulin-enhancing potential. This study suggests a synergistic approach to diabetes management through chemical synthesis (Storr et al., 2003). Additionally, erythrose, ribose, and substituted pyrrolidine containing 2,4-thiazolidinediones were synthesized and tested for their antihyperglycemic activity, further emphasizing the importance of structural diversity in medicinal chemistry for enhancing biological efficacy (Kim et al., 2003).

Propriétés

IUPAC Name |

3-[1-(3-pyridin-2-yloxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-16-11-26-18(24)21(16)13-9-20(10-13)17(23)12-4-3-5-14(8-12)25-15-6-1-2-7-19-15/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNZYWQNLKBQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)

![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)

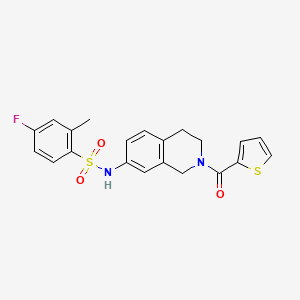

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)